4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound, with its unique structural features, has garnered interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol typically involves the condensation of 2-aminobenzylamine with appropriate aldehydes or ketones, followed by cyclization and thiolation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted quinazolines.
Scientific Research Applications
4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline
- 6-Bromo quinazoline derivatives
- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives
Uniqueness
4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol is unique due to its specific substitution pattern and the presence of both methoxy and thiol groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinazoline derivatives .
Properties
Molecular Formula |
C19H17FN2OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C19H17FN2OS/c1-23-14-6-8-15-11(10-14)5-7-16-17(21-19(24)22-18(15)16)12-3-2-4-13(20)9-12/h2-4,6,8-10,17H,5,7H2,1H3,(H2,21,22,24) |
InChI Key |
FWZWNUKQRQFNIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.